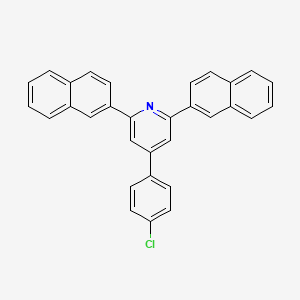

4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine

Description

4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine is a substituted pyridine derivative characterized by a central pyridine ring with a 4-chlorophenyl group at position 4 and 2-naphthyl groups at positions 2 and 6.

Properties

Molecular Formula |

C31H20ClN |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2,6-dinaphthalen-2-ylpyridine |

InChI |

InChI=1S/C31H20ClN/c32-29-15-13-23(14-16-29)28-19-30(26-11-9-21-5-1-3-7-24(21)17-26)33-31(20-28)27-12-10-22-6-2-4-8-25(22)18-27/h1-20H |

InChI Key |

VMCSAFMHVWUBLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Ketone-Cyanoacetate Condensation

A widely adopted method involves the one-pot condensation of 4-chlorobenzaldehyde, 2-acetonaphthone, and ethyl cyanoacetate. As demonstrated in analogous syntheses, ammonium acetate and piperidine catalyze this reaction in ethanol under reflux (78–85°C, 4–6 hours). The mechanism proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition of the ketone and cyclization.

Key parameters :

-

Molar ratio : A 1:2:1 ratio of aldehyde:ketone:cyanoacetate ensures optimal yield.

-

Catalyst loading : 10 mol% ammonium acetate and 5 drops of piperidine per 20 mL ethanol.

-

Isolation : Post-reflux, the mixture is poured onto ice/water, extracted with diethyl ether, and recrystallized from ethanol (yield: 72–78% for analogous structures).

Solvent and Temperature Optimization

Polar protic solvents like ethanol enhance cyclization efficiency, while temperatures exceeding 90°C promote side reactions. Comparative studies show that refluxing at 80°C for 5 hours maximizes the formation of the pyridine core.

Halogenated Intermediate Functionalization

Lithium-Halogen Exchange Coupling

Patent literature reveals a stepwise approach starting from 3-bromo-4-(4-chlorophenyl)pyridine. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a lithiated intermediate, which reacts sequentially with 2-naphthylmagnesium bromide.

Critical steps :

-

Lithiation : LDA (2.5 equiv) in THF at -78°C for 30 minutes.

-

Grignard addition : Two equivalents of 2-naphthylmagnesium bromide added dropwise, maintaining temperatures below -65°C to prevent dimerization.

-

Workup : Quenching with saturated NH4Cl, extraction with ethyl acetate, and silica gel chromatography (yield: 58–63%).

Steric Considerations

The steric bulk of 2-naphthyl groups necessitates slow addition rates (1–2 hours per equivalent) to minimize incomplete substitution. NMR monitoring confirms full conversion at the 2- and 6-positions.

Reductive Amination Pathways

Thiourea-Mediated Cyclization

A patent describes the use of thiourea in ethanol under reflux to form thioamide intermediates, which are subsequently reduced. For 4-(4-chlorophenyl)-2,6-di(2-naphthyl)pyridine, this method would involve:

-

Condensation of 4-chlorobenzaldehyde with 2-acetonaphthone and thiourea.

Yield considerations :

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine has been investigated for its antiproliferative properties , making it a candidate for cancer treatment. Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines by modulating cellular pathways related to cell growth and apoptosis. For instance, research demonstrated significant cytotoxic effects against large-cell lung cancer and colorectal carcinoma cell lines, with some derivatives showing IC50 values as low as 16 µM .

The compound's interaction with biological targets such as enzymes and receptors is crucial for understanding its therapeutic potential. Binding affinity studies have shown that it can effectively modulate the activity of specific molecular targets, which may lead to the development of more effective anticancer agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the derivation of various analogs that can exhibit enhanced biological activities or altered physical properties.

Case Studies

Several studies have documented the efficacy of this compound derivatives:

- Anticancer Activity : A study published in Molecules highlighted the synthesis of novel derivatives that exhibited significant cytotoxicity against multiple cancer cell lines. The most effective derivative showed an IC50 value of 16 µM against the NCIH460 cell line.

- Synthesis of New Derivatives : Research demonstrated the utility of this compound in synthesizing new heterocyclic compounds that also displayed promising antiproliferative activities. The structural elucidation was performed using spectral analyses, confirming the effectiveness of these new compounds .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s uniqueness lies in its substitution pattern. Key comparisons with structurally related compounds include:

Key Observations :

- Electronic Effects: Chlorine (electron-withdrawing) and dimethylamino (electron-donating) substituents modulate the pyridine ring’s electron density, affecting interactions in biological or material systems .

Physicochemical Properties

Comparative data on melting points, molecular weights, and solubility:

Key Observations :

Key Observations :

Biological Activity

4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by a pyridine ring substituted with two naphthyl groups and a chlorophenyl group. Its molecular formula is , which contributes to its unique physical properties and biological interactions.

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. The proposed mechanism involves modulation of cellular pathways related to cell growth and apoptosis. Specifically, the compound may interact with key enzymes and receptors, influencing their activity and leading to altered cellular responses.

Anticancer Activity

Several studies have documented the anticancer potential of this compound. For instance, derivatives of this compound have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these derivatives range from 5.10 µM to 22.08 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| HepG2 | 16f | 6.19 ± 0.50 | |

| MCF-7 | 16f | 5.10 ± 0.40 | |

| HCT116 | 16f | Comparable to doxorubicin |

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities:

- Anti-inflammatory : Investigations into its anti-inflammatory effects are ongoing, with preliminary results suggesting potential therapeutic applications.

- Antioxidant : Some derivatives have shown antioxidant activity, which could contribute to their overall therapeutic profile.

Case Studies

- Study on Antiproliferative Effects : A study examined the effects of various derivatives of this compound on HepG2 and MCF-7 cell lines. The most active derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the binding affinity of the compound with specific receptors involved in cell signaling pathways. This study highlighted how structural modifications could enhance biological activity by improving binding interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Methylphenyl)-2,6-di(2-naphthyl)pyridine | Similar pyridine core with methyl group | Exhibits different biological profiles due to methyl substitution |

| 4-(Phenyl)-2,6-di(1-naphthyl)pyridine | Phenyl instead of chlorophenyl | Potentially different electronic properties impacting reactivity |

| 4-(3-Chlorophenyl)-2,6-di(2-naphthyl)pyridine | Chlorine substitution at a different position | May influence solubility and biological interaction differently |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(4-Chlorophenyl)-2,6-di(2-naphthyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-component condensation reactions, such as those involving aldehydes, β-keto esters, and urea/thiourea, are effective for pyridine derivatives. For example, a three-component reaction using benzaldehyde derivatives, ethyl acetoacetate, and urea under reflux in ethanol can yield dihydropyridine intermediates, which may be dehydrogenated to form the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), catalyst selection (e.g., HCl or piperidine), and temperature control to enhance yield and purity . Safety protocols, including inert atmospheres and proper ventilation, are critical due to the compound’s aromatic and halogenated nature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-N bonds. For crystalline derivatives, X-ray crystallography resolves stereochemistry and intermolecular interactions, as demonstrated in pyridine analogs with chlorophenyl groups .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P280/P305+P351+P338) .

- Storage : Inert atmosphere (e.g., nitrogen) and room temperature to prevent degradation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to minimize environmental impact .

- Emergency Response : Use activated carbon for spills and avoid inhalation/contact (H315/H319/H335) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Standardize protocols by:

- Purity Assessment : Use HPLC or GC-MS to verify compound integrity (>98% purity) .

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to differentiate cytotoxic effects from nonspecific toxicity .

- Mechanistic Validation : Pair in vitro assays (e.g., enzyme inhibition) with computational docking to confirm target engagement .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound for anticancer applications?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified naphthyl or chlorophenyl groups to assess steric/electronic effects on activity .

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities to targets like topoisomerase II or kinases .

- In Vivo Testing : Evaluate lead compounds in xenograft models while monitoring pharmacokinetics (e.g., bioavailability, half-life) .

Q. How do solvent polarity and catalyst selection influence the yield of this compound in multi-component reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Ethanol or toluene balances solubility and byproduct suppression .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity. Monitor progress via TLC or in situ IR .

- Workup Optimization : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.